tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Overview
Description
“tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate” is a chemical compound with the formula C9H15NO3S . It is a heterocyclic compound that is useful in chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-aminodihydrothiophen-2 (3H)-one hydrochloride with triethylamine and di-tert-butyl dicarbonate in chloroform at 25°C for 2 hours . The mixture is then washed with water, 2% hydrochloric acid solution, and brine. The organic layers are dried over sodium sulfate, filtered, and concentrated to afford this compound .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Synthesis and Structural Analysis
- Enantioselective Synthesis: Ghosh, Cárdenas, and Brindisi (2017) detailed the enantioselective synthesis of tert-butyl carbamates, specifically highlighting their role in creating potent β-secretase inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
- Crystal Structure Analysis: Baillargeon et al. (2017) explored the crystal structures of tert-butyl carbamates, demonstrating the presence of hydrogen and halogen bonds in these compounds (Baillargeon et al., 2017).
Chemical Properties and Reactions
- Hydrogen Bonding and Architecture: Das et al. (2016) investigated two carbamate derivatives, including tert-butyl carbamates, to analyze their hydrogen bonding and the resulting three-dimensional architecture (Das et al., 2016).
- Photocatalysis Applications: Wang et al. (2022) used tert-butyl carbamate as a precursor in a photoredox-catalyzed amination process, demonstrating its utility in synthesizing 3-aminochromones (Wang et al., 2022).
Synthesis Techniques and Applications
- Chiral Inversion and Synthesis: Li et al. (2015) presented an efficient method for preparing tert-butyl carbamates via chiral inversion, highlighting its industrial applicability (Li et al., 2015).
- Rhodium-Catalyzed Reactions: Storgaard and Ellman (2009) explored the use of tert-butyl carbamates in rhodium-catalyzed reactions to synthesize specific molecular structures (Storgaard & Ellman, 2009).
Miscellaneous Applications
- Azomethine Ylid Precursors: Alker, Harwood, and Williams (1997) developed stable azomethine ylid precursors using tert-butyl carbamates, allowing for milder reaction conditions (Alker, Harwood, & Williams, 1997).
- Natural Product Synthesis: Tang et al. (2014) synthesized a tert-butyl carbamate intermediate for the natural product jaspine B, showing its application in medicinal chemistry (Tang et al., 2014)
Properties
IUPAC Name |
tert-butyl N-(2-oxothiolan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYHRLEDLSFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564759 | |
Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-32-3 | |
Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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